molecular formula C7H10N2 B066251 (2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile CAS No. 171918-47-1

(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile

Katalognummer: B066251
CAS-Nummer: 171918-47-1
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: ISCVFPUOTPSSOQ-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is an organic compound with the molecular formula C7H10N2 It is characterized by a pyrrolidine ring with a nitrile group attached to an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-(1-Methyl-2-pyrrolidinylidene)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile.

    (2E)-(1-Methyl-2-pyrrolidinylidene)acetone: Contains a ketone group instead of a nitrile.

    (2E)-(1-Methyl-2-pyrrolidinylidene)acetic acid: Features a carboxylic acid group.

Uniqueness

(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

171918-47-1

Molekularformel

C7H10N2

Molekulargewicht

122.17 g/mol

IUPAC-Name

(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+

InChI-Schlüssel

ISCVFPUOTPSSOQ-QPJJXVBHSA-N

SMILES

CN1CCCC1=CC#N

Isomerische SMILES

CN\1CCC/C1=C\C#N

Kanonische SMILES

CN1CCCC1=CC#N

Synonyme

Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.